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In the ever-expanding landscape of sugar substitutes, stevia and sucralose have emerged as

two of the most popular choices for consumers and food manufacturers alike. Both offer the

allure of sweetness without the calories, but how do they truly compare on the palate? This

guide delves into the sensory science behind these two sweeteners, providing a

comprehensive comparison of their sweetness profiles, supported by experimental data from

sensory panel evaluations.

Sweetness Profile: A Quantitative Comparison
Sensory panels, composed of trained tasters, meticulously evaluate and quantify the sensory

attributes of food ingredients. The following tables summarize the key findings from studies

comparing the sweetness and other sensory characteristics of stevia and sucralose.
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Sweetener
Sweetness
Intensity

Bitter Taste Aftertaste
Other
Attributes

Stevia

High, but can

plateau at higher

concentrations[1]

Often

characterized by

a noticeable

bitter and

licorice-like

aftertaste,

particularly at

higher

concentrations.

[2][3] The

bitterness can be

influenced by the

concentration of

different steviol

glycosides, with

Rebaudioside A,

D, and M

showing varying

bitterness levels.

[4][5][6]

Lingering

sweetness and

bitterness are

common

descriptors.[4]

Can be

associated with

astringency and

a "black tea"

flavor in some

applications.[2]

[3]

Sucralose

High and potent,

generally

considered to

have a

sweetness profile

more similar to

sucrose.[7][8][9]

Generally low in

bitterness, often

described as

having a "clean"

sweet taste.[8]

[10]

Can have a

slightly longer

lasting sweet

aftertaste

compared to

sucrose.[8]

Less likely to

present

significant off-

flavors compared

to stevia.

Time-Intensity Profiles: The Sweetness Journey
The perception of sweetness is not static; it evolves from the moment a substance touches the

tongue until after it is swallowed. Time-intensity studies measure this dynamic sensory

experience.
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Sweetener
Onset of
Sweetness

Peak Intensity
Duration of
Sweetness

Aftertaste
Lingering

Stevia

Slower onset

compared to

sucrose.

Can be high, but

may be

accompanied by

bitterness.

The sweet and

bitter aftertaste

can linger

significantly.[4]

High

Sucralose

Rapid onset,

similar to

sucrose.[9]

High and clean

sweetness.

The sweetness

perception can

be more

prolonged than

that of sucrose.

[8]

Moderate

Dose-Response Relationship: More Isn't Always
Sweeter
The relationship between the concentration of a sweetener and its perceived sweetness

intensity is not always linear.

Sweetener Dose-Response Behavior

Stevia (Reb A)

Exhibits a flatter dose-response curve at higher

concentrations, meaning that beyond a certain

point, increasing the concentration does not

significantly increase the perceived sweetness.

[1]

Sucralose

Shows a more linear dose-response

relationship, with sweetness intensity increasing

more predictably with concentration.[1]

Experimental Protocols: The Science Behind the
Taste
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The data presented in this guide is derived from rigorous sensory evaluation studies. A typical

experimental protocol for a sensory panel comparison of sweeteners involves the following

steps:

Panelist Selection and Training: A group of individuals is screened for their sensory acuity

and ability to discriminate between different tastes. They then undergo extensive training to

familiarize themselves with the specific sensory attributes to be evaluated (e.g., sweetness,

bitterness, aftertaste) and the rating scales to be used.

Sample Preparation: Solutions of stevia, sucralose, and a sucrose control are prepared at

equi-sweet concentrations, meaning they are formulated to have the same perceived level of

sweetness. This is crucial for a fair comparison of other sensory attributes. The

concentrations are determined through preliminary testing.

Evaluation Method:

Quantitative Descriptive Analysis (QDA): Panelists rate the intensity of various sensory

attributes (e.g., sweetness, bitterness, metallic taste, aftertaste) on a structured scale

(e.g., a 15-cm line scale).

Time-Intensity (TI) Analysis: Panelists continuously rate the perceived intensity of a

specific attribute (e.g., sweetness) over a period of time, from initial tasting to after

swallowing, to capture the dynamic sensory profile.

Data Analysis: The collected data is statistically analyzed to identify significant differences in

the sensory profiles of the sweeteners.

Below is a graphical representation of a typical sensory evaluation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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